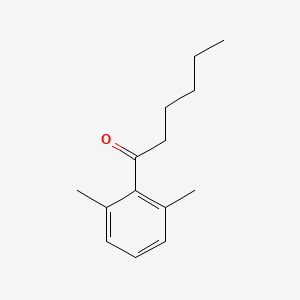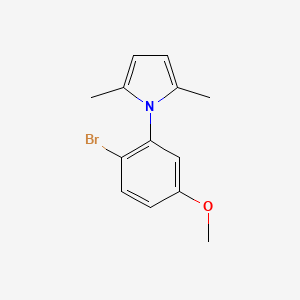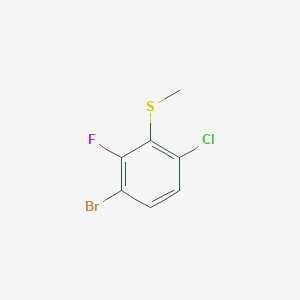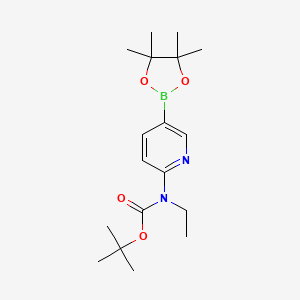![molecular formula C11H10N2O B6335031 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline CAS No. 1198154-31-2](/img/structure/B6335031.png)
3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline
概要
説明
3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline is a chemical compound with the CAS Number: 1198154-31-2 . It has a molecular weight of 186.21 .
Synthesis Analysis
An efficient and novel protocol for the synthesis of spiro [1,3]oxazino [5,6-c]quinoline derivatives by one-pot, three-component reaction has been reported . This involves the reaction of various aryl glyoxal monohydrates, 5-methylisoxazol-3-amine and 4-hydroxyquinolin-2 (1 H )-one in the presence of a catalytic amount of DBU in H 2 O/EtOH (1:1) at 50 °C .科学的研究の応用
Synthesis Techniques and Reactions :3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline and its derivatives have been synthesized through various methods. Some notable techniques include the synthesis of 1,3-oxazino-anellated 4-amino-5-hydroxy-quinolines through cyclization reactions, yielding tricyclic compounds with weak antiprotozoal activity against Plasmodium falciparum (Meyer & Geffken, 2004). Moreover, copper-catalyzed tandem reactions have been used for the synthesis of 1,4-oxazino-, 1,4-thiazino-, and 1,4-oxazepino[2,3-b]quinazolinones, offering a new pathway for creating these compounds (Abele et al., 2012).
Photovoltaic Applications :Research on 4H-pyrano[3,2-c]quinoline derivatives demonstrated their potential in organic–inorganic photodiode fabrication. Studies on photovoltaic properties of these derivatives, such as Ph-HPQ and Ch-HPQ, revealed their suitability for use as photodiodes, highlighting their rectification behavior and photovoltaic properties under various conditions (Zeyada et al., 2016).
Organic Electronics and Optical Applications :Derivatives of 3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline have been explored for their optical applications. The nanostructured triazinyliminomethylpyrano[3,2-c]quinoline-based hybrid heterojunctions show promising results in photodetection, indicating the potential of these compounds in the field of organic electronics (Farag et al., 2020).
Safety And Hazards
特性
IUPAC Name |
3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-9-8(3-1)11-10(7-13-9)12-5-6-14-11/h1-4,7,12H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBBZRJXSQWQHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-[1,4]oxazino[3,2-c]quinoline | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[6-(2-Hydroxyethoxy)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6334955.png)





![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)





